Benzo(e)pyren-10-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77508-19-1 |
|---|---|
Molecular Formula |
C20H12O |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
benzo[e]pyren-10-ol |
InChI |
InChI=1S/C20H12O/c21-14-9-10-15-16-5-1-3-12-7-8-13-4-2-6-17(18(15)11-14)20(13)19(12)16/h1-11,21H |
InChI Key |
LLBOFIJIBWECNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C=C(C=C4)O)C5=CC=CC(=C53)C=C2 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Benzo E Pyren 10 Ol
Established Synthetic Pathways for Benzo(e)pyren-10-ol and its Isomers
The synthesis of this compound and its various isomers is a complex process that often involves multi-step reaction sequences. These methods are designed to be adaptable for the preparation of related metabolites, which are essential for research into the biological activities of polycyclic aromatic hydrocarbons.
Multi-step Reaction Sequences for this compound Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from precursor compounds. One documented pathway involves the use of 9,10-dihydrobenzo[a]pyrene-7(8H)-one as a starting material. nih.gov This ketone undergoes a sequence of reactions, including reduction and subsequent transformation, to yield the target phenol (B47542). nih.gov
A general approach for synthesizing various phenol isomers of benzo[a]pyrene (B130552) (a related compound) often utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as a key step. nih.govresearchgate.net This involves coupling a naphthalene (B1677914) boronate ester with a substituted aryl bromide or triflate ester. nih.govresearchgate.net While this specific example pertains to benzo[a]pyrene phenols, the underlying principles of building the complex polycyclic framework through cross-coupling reactions are relevant to the synthesis of benzo[e]pyrene (B47544) isomers as well.
Another multi-step approach starts with the Friedel–Crafts alkylation of 1,2,3,6,7,8-hexahydropyrene (B104253) to produce 1,2,3,6,7,8-hexahydro-γ-oxo-4-pyrenebutanoic acid. rsc.org This intermediate can then undergo a series of reactions including Wolff–Kishner reduction, cyclization, and oxidation to ultimately yield benzo[e]pyrene. rsc.org Modification of this pathway could potentially lead to the synthesis of hydroxylated derivatives like this compound.
Regioselective Hydroxylation Methodologies
Achieving regioselectivity, the control of where a chemical reaction occurs on a molecule, is a significant challenge in the synthesis of specific isomers of hydroxylated polycyclic aromatic hydrocarbons.
For the related benzo[a]pyrene, studies on its metabolism by rat liver microsomes have shown that the regioselectivity of hydroxylation is dependent on reaction conditions. nih.gov For instance, at low concentrations of cumene (B47948) hydroperoxide, 3-hydroxy-benzo[a]pyrene is the main product, while higher concentrations favor the formation of quinones. nih.gov This suggests that enzymatic or biomimetic systems could be tuned to favor the formation of specific hydroxylated isomers. While this research focuses on benzo[a]pyrene, the principles of regioselective metabolism can inform synthetic strategies for benzo[e]pyrene isomers.
In a non-biological context, the synthesis of benzo[a]pyren-10-ol has been achieved from 7,8-dihydro-BaP-10(9H)-one. nih.gov This ketone was formed through the oxidation of 7,8,9,10-tetrahydrobenzo[a]pyrene (B1221477) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and water. nih.gov This demonstrates a chemical method for introducing an oxygen functional group at a specific position, which is then converted to the hydroxyl group.
Precursor Compound Transformation for this compound Generation
The generation of this compound often relies on the transformation of carefully selected precursor compounds. A common strategy involves the synthesis of an ester derivative of the target phenol, which is then hydrolyzed to yield the final product.
Another example of precursor transformation involves the conversion of 9,10-dihydrobenzo[a]pyrene-7(8H)-one to an enol acetate (B1210297). nih.gov This intermediate is then dehydrogenated and hydrolyzed to produce benzo[a]pyren-7-ol. nih.gov A similar sequence starting from a different ketone precursor was used to synthesize benzo[a]pyren-10-ol. nih.gov Specifically, 7,8-dihydro-BaP-10(9H)-one was converted to its enol acetate, followed by dehydrogenation and hydrolysis to yield benzo[a]pyren-10-ol. nih.gov
| Precursor Compound | Reagents | Product | Yield | Reference |
| 10-(Benzoyloxy)benzo[e]pyrene | Toluene-4-sulfonic acid, Methanol (B129727) | This compound | 91.0% | lookchem.com |
| Acetic acid benzo[e]pyren-10-yl ester | Toluene-4-sulfonic acid, Methanol | This compound | 84.0% | lookchem.com |
| 7,8-dihydro-BaP-10(9H)-one enol acetate | o-Chloranil, p-toluenesulfonic acid monohydrate, Methanol | Benzo[a]pyren-10-ol | 57% | nih.gov |
Synthesis of Labeled this compound for Mechanistic Investigations
The synthesis of ¹³C-labeled analogues of benzo[a]pyrene phenols and quinones has been reported. nih.gov These labeled compounds are crucial as internal standards for sensitive analytical methods like LC-MS/MS. nih.gov The synthetic methods were specifically designed to be adaptable for the incorporation of ¹³C isotopes. nih.gov This often involves starting with a labeled precursor or introducing the label at a key step in the synthetic sequence. For example, the synthesis of labeled benzo[a]pyrene itself has been reported, which can then serve as a precursor for its various metabolites. nih.gov
Derivatization of this compound for Enhanced Analytical Performance
Derivatization is a chemical modification technique used to improve the analytical properties of a compound, such as its volatility for gas chromatography (GC) or its ionization efficiency for mass spectrometry (MS).
For the analysis of hydroxylated polycyclic aromatic hydrocarbons like this compound, silylation is a common derivatization technique. nih.gov This involves reacting the hydroxyl group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane, to form a more volatile trimethylsilyl (B98337) (TMS) ether. nih.gov This allows for the analysis of these otherwise non-volatile compounds by GC-MS.
Another derivatization strategy for enhancing detection sensitivity in liquid chromatography-mass spectrometry (LC-MS) involves the use of dansyl chloride. nih.gov This reagent reacts with phenolic hydroxyl groups to form a fluorescent derivative that can be detected with high sensitivity. nih.gov A method developed for 3-hydroxybenzo[a]pyrene showed a 60-fold increase in the instrument detection limit after derivatization with dansyl chloride. nih.gov
| Derivatization Reagent | Analytical Technique | Purpose | Reference |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Gas Chromatography-Mass Spectrometry (GC-MS) | Increase volatility | nih.gov |
| Dansyl chloride | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enhance detection sensitivity | nih.gov |
| N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) | Thermal Desorption GC-TOFMS | In-situ derivatization for direct analysis of particle-bound compounds | d-nb.info |
Enzymatic Biotransformation and Molecular Mechanisms of Benzo E Pyren 10 Ol Metabolism
Monooxygenase and Dioxygenase Enzyme Systems in Hydroxylation Reactions
The initial and rate-limiting step in the metabolism of B[a]P is its oxidation, a reaction primarily catalyzed by the cytochrome P450 (CYP) superfamily of monooxygenases. researchgate.netmdpi.com These enzymes introduce an oxygen atom into the B[a]P molecule, leading to the formation of epoxides and phenols. researchgate.net Dioxygenases are also involved in the initial oxidation of B[a]P in some organisms, such as certain bacteria, leading to the formation of cis-dihydrodiols. asm.org
Several cytochrome P450 isoforms are implicated in the aromatic hydroxylation of B[a]P. The most prominent among these are CYP1A1, CYP1B1, and to a lesser extent, CYP1A2. nih.govmdpi.com
CYP1A1: This isoform is considered a key enzyme in the metabolic activation of B[a]P. nih.govoup.com It demonstrates high activity in metabolizing B[a]P to various products, including phenols, quinones, and dihydrodiols. oup.comnih.gov Specifically, CYP1A1 is highly efficient in converting B[a]P to B[a]P-7,8-epoxide, a critical step in the pathway leading to the ultimate carcinogenic metabolite. oup.comnih.gov Studies using recombinant human CYP1A1 have shown its significant role in the formation of B[a]P-7,8-dihydrodiol. nih.gov
CYP1B1: Human CYP1B1 also plays a significant role in the metabolism of B[a]P, catalyzing its conversion along the carcinogenic pathway at rates higher than CYP1A2, though generally lower than CYP1A1. oup.comnih.gov It is particularly active in the metabolism of B[a]P and its proximate carcinogen, B[a]P-7,8-dihydrodiol. oup.comnih.gov Under certain inflammatory conditions, the expression of CYP1B1 can be significantly increased, accelerating B[a]P metabolism. nih.gov
Other CYP Isoforms: While CYP1A1 and CYP1B1 are the principal enzymes, other isoforms such as CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 have also been shown to metabolize B[a]P, albeit with much lower efficiencies. nih.gov In human liver, CYP2C19 contributes significantly to the formation of B[a]P-7,8-dihydrodiol and B[a]P-9-ol, while CYP3A4 is a major contributor to the formation of B[a]P-3-ol, a detoxification product. nih.gov
Following the initial epoxidation of B[a]P by CYPs, microsomal epoxide hydrolase (mEH) plays a crucial role in the formation of dihydrodiol metabolites. researchgate.netnih.gov This enzyme catalyzes the hydration of the epoxide ring to form a trans-dihydrodiol. wikipedia.org For instance, mEH converts B[a]P-7,8-epoxide to B[a]P-7,8-dihydrodiol. nih.govnih.gov
The activity of epoxide hydrolase is critical in the metabolic pathway. tandfonline.com Inhibition of epoxide hydrolase can lead to an increase in the binding of certain reactive metabolites to DNA, while its induction can decrease this binding for some metabolites but not others. oup.com The interplay between CYP and epoxide hydrolase activities is therefore a key determinant of the ultimate metabolic fate and biological effects of B[a]P. acs.org The activity of epoxide hydrolase has been detected in various subcellular fractions, including microsomes, cytosol, and mitochondria. ucanr.eduaacrjournals.org
Cytochrome P450 (CYP) Isoform Involvement in Aromatic Hydroxylation
Phase I and Phase II Biotransformation Pathways
The metabolism of B[a]P is broadly categorized into Phase I and Phase II reactions. mdpi.com Phase I reactions, primarily oxidation, introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. researchgate.netosti.gov
Phase I metabolism of B[a]P, as discussed, is initiated by CYP enzymes, leading to the formation of various hydroxylated metabolites (phenols) and epoxides. oup.comresearchgate.net Common phenolic metabolites include 3-hydroxy-B[a]P and 9-hydroxy-B[a]P. oup.com These phenols can arise from the rearrangement of initial epoxide intermediates. oup.com
The epoxides formed can be subsequently hydrolyzed by epoxide hydrolase to yield dihydrodiols. nih.gov A key metabolite in the carcinogenic pathway is benzo[a]pyrene-7,8-dihydrodiol, formed from B[a]P-7,8-epoxide. nih.govontosight.ai This dihydrodiol is a precursor to the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). wikipedia.orgontosight.ai The formation of various dihydrodiols, such as B[a]P-4,5-dihydrodiol and B[a]P-9,10-dihydrodiol, has also been observed. oup.com
Phase II biotransformation involves the conjugation of the Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate (B86663), and glutathione (B108866). nih.govinchem.org These conjugation reactions are catalyzed by enzymes like UDP-glucuronyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs). researchgate.nettandfonline.com
The resulting conjugates are more water-soluble and are more readily excreted from the body. osti.govoup.com For example, phenolic metabolites and dihydrodiols can be conjugated with glucuronic acid or sulfate. inchem.org In some organisms, glucuronide conjugates of B[a]P metabolites have been identified as major excretion products. oup.com Glutathione conjugation, another important detoxification pathway, can occur with the epoxide intermediates. osti.gov
Hydroxylation and Dihydrodiol Formation
Stereoselectivity and Regioselectivity in Enzymatic Transformations
The enzymatic transformations of B[a]P are often highly stereoselective and regioselective, meaning that the enzymes preferentially attack specific positions on the molecule and produce specific stereoisomers of the metabolites. researchgate.netpnas.org
Regioselectivity: Different CYP isoforms exhibit distinct regioselectivity in the metabolism of B[a]P. pnas.orgnih.gov For example, some CYPs may preferentially hydroxylate the 3-position, while others favor the formation of quinones. nih.gov In fish liver microsomes, the metabolism of B[a]P results in the formation of B[a]P-trans-7,8-diol as a major metabolite, indicating regioselectivity. tandfonline.comnih.gov
Stereoselectivity: The enzymes involved in B[a]P metabolism also display stereoselectivity, producing an excess of one enantiomer (a non-superimposable mirror image) over the other. tandfonline.com For instance, the metabolism of B[a]P to its 7,8-dihydrodiol in rabbit liver and skin microsomes predominantly yields the (+)-7R,8R enantiomer. nih.gov This stereoselectivity is a result of the combined actions of stereoselective epoxidation by CYPs and enantioselective hydration by epoxide hydrolase. tandfonline.com The stereochemistry of the metabolites is crucial, as different stereoisomers can have vastly different biological activities. For example, the (+)-anti-BPDE isomer is considered the ultimate carcinogenic metabolite of B[a]P. acs.org The stereoselectivity of B[a]P activation can also be altered by the presence of other compounds, such as benzo(e)pyrene. nih.gov
Genetic and Transcriptomic Regulation of Biotransformation Enzymes in Microorganisms
The microbial breakdown of persistent organic pollutants like PAHs is a genetically encoded capability. The expression of the requisite enzymes is tightly controlled at the genetic and transcriptomic levels, often induced in the presence of the substrate. While direct data on Benzo(e)pyren-10-ol is unavailable, studies on BaP and BeP show that the genetic machinery for their degradation is diverse and complex, involving a variety of genes, operons, and regulatory elements.
Key Catabolic Genes and Their Regulation
The initial and rate-limiting step in the aerobic bacterial degradation of PAHs is typically catalyzed by a multi-component enzyme system known as ring-hydroxylating dioxygenase (RHD). mdpi.com The genes encoding these enzymes are crucial markers for identifying PAH-degrading bacteria. mdpi.combioline.org.br For instance, whole-genome sequencing of Bacillus cereus M72-4, a bacterium capable of degrading BaP, identified key enzyme-encoding genes such as dmpB and xylE, which code for catechol 2,3-dioxygenase, a critical ring-cleavage enzyme. cdnsciencepub.com The genome of this strain was found to contain 219 genes related to hydrocarbon transport and metabolism. cdnsciencepub.com Similarly, the draft genome of Bacillus altitudinis AR19, another BaP degrader, revealed the presence of genes for ring-cleaving dioxygenases, which are likely vital for its survival in hydrocarbon-rich environments. asm.org
In some of the most well-studied PAH-degrading bacteria, these catabolic genes are organized in operons located on either the chromosome or on plasmids. asm.org The genome of Novosphingobium pentaromativorans US6-1, the first sequenced 5-ring-PAH-degrading bacterium, shows that the PAH catabolic region is primarily located on a plasmid, pLA1. asm.org This plasmid location facilitates the horizontal transfer of degradation capabilities among different bacterial species. In Pseudomonas benzopyrenica BaP3, the genes rhd1 and rhd2 were characterized, with rhd1 identified as the critical factor for the strain's high BaP degradation efficiency. nih.gov
Studies on human skin commensals have identified transcripts for a putative DszA/NtaA-like monooxygenase and a NifH-like reductase involved in BaP metabolism, indicating that the capacity for PAH degradation exists even within the human microbiome. oup.com Fungi also possess sophisticated genetic systems for PAH degradation. In Aspergillus species, exposure to BaP leads to significant transcriptomic changes, suggesting the compound is used as a growth substrate. asm.org
Table 1: Examples of Genes Involved in Bacterial Degradation of Benzo[a]pyrene (B130552) (BaP)
| Gene/Protein | Encoded Enzyme/Function | Microorganism(s) | Reference(s) |
|---|---|---|---|
| dmpB, xylE | Catechol 2,3-dioxygenase (ring-cleavage) | Bacillus cereus M72-4 | cdnsciencepub.com |
| rhd1 | Ring-hydroxylating dioxygenase component | Pseudomonas benzopyrenica BaP3 | nih.gov |
| ahdA1e, ahdA2e | Aromatic-ring-hydroxylating dioxygenase | Novosphingobium pentaromativorans US6-1 | asm.org |
| nidA | Pyrene (B120774) dioxygenase gene homologue (ring-hydroxylating) | Mycobacterium sp. strain S65 | oup.com |
| DszA/NtaA-like | Monooxygenase | Human skin commensal bacteria | oup.com |
| NifH-like | Reductase | Human skin commensal bacteria | oup.com |
| MhqO | Putative ring-cleaving dioxygenase | Bacillus altitudinis AR19 | asm.org |
Transcriptomic and Proteomic Insights
Transcriptomic and proteomic analyses provide a global view of the microbial response to PAH exposure, revealing complex regulatory networks and metabolic remodeling. mdpi.com When exposed to BaP, microorganisms often upregulate a suite of genes far beyond the core catabolic pathways.
In the fungus Aspergillus nidulans, RNA-sequencing revealed that BaP treatment resulted in the differential expression of over 1,500 genes. asm.org Notably, genes associated with cellular growth and energy generation were upregulated, while those indicative of cell starvation were downregulated, suggesting the fungus actively utilizes BaP for growth. asm.org A study on the human gut microbiota showed that BaP exposure upregulated transcripts related to aromatic compound metabolism, vitamin and cofactor metabolism, and DNA repair systems, while downregulating glycolysis and bacterial chemotaxis. frontiersin.org This indicates a metabolic shift to handle the xenobiotic stress and utilize the new carbon source. frontiersin.org
In Bacillus subtilis MSC4, BaP stress induced significant metabolic remodeling. nih.gov While transcripts for reported BaP-degrading enzymes decreased, the expression of the acid-inducible enzyme OxdC was significantly upregulated. nih.gov The study also observed increased biofilm formation and changes in endospore structure as protective responses. nih.gov Proteomic investigation of Ochrobactrum sp. BAP5, isolated from marine sediments, detected several over-expressed proteins during growth on BaP that were related to PAH metabolism, DNA translation, and energy production.
Table 2: Examples of Transcriptomic Responses to Benzo[a]pyrene (BaP) Exposure in Microorganisms
| Organism/Community | Key Upregulated Pathways/Genes | Key Downregulated Pathways/Genes | Reference(s) |
|---|---|---|---|
| Aspergillus nidulans | Cellular growth, energy generation, glycolysis, oxidative phosphorylation | Amino acid degradation, autophagy, stress-related secondary metabolism | asm.org |
| Human Gut Microbiota | Aromatic compound metabolism, vitamin & cofactor metabolism, DNA repair | Glycolysis-gluconeogenesis, bacterial chemotaxis | frontiersin.org |
| Bacillus subtilis MSC4 | Acid-inducible enzyme (OxdC), arginine synthesis, urea (B33335) cycle | Reported BaP degradation enzymes, TCA cycle, pentose (B10789219) phosphate (B84403) pathway | nih.gov |
| Thalassiosira pseudonana (Diatom) | Long-chain acyl-CoA synthetase, anti-apoptotic Bax inhibitor | Silicon transporter 1, heat shock factor | plos.org |
While the specific genes and regulatory circuits for this compound biotransformation remain to be elucidated, the extensive research on Benzo[a]pyrene provides a clear blueprint. It is highly probable that the microbial metabolism of this compound is governed by inducible enzyme systems, including dioxygenases and monooxygenases, whose genes are organized in regulons and are subject to complex transcriptional control. Future genomic and transcriptomic studies on microorganisms capable of degrading Benzo(e)pyrene, such as Ochrobactrum sp. VA1, are necessary to uncover the specific molecular details. mdpi.comoup.com
Advanced Analytical Methodologies for the Detection and Quantification of Benzo E Pyren 10 Ol
Sample Preparation and Enrichment Techniques for Complex Matrices
Effective sample preparation is a critical first step to isolate Benzo(e)pyren-10-ol from interfering substances present in complex samples such as environmental and biological materials. This process enhances the analyte's concentration to a level amenable to instrumental analysis.
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction (LLE) is a conventional and widely used technique for the separation of PAHs and their derivatives from aqueous and solid samples. cedre.fr This method relies on the differential partitioning of the analyte between two immiscible liquid phases. For hydroxylated PAHs like this compound, the choice of solvent is critical to ensure efficient extraction.
In the analysis of PAHs in meat products, various solvents such as acetonitrile (B52724), isopropanol, ethyl acetate (B1210297), and n-hexane have been evaluated. thermofisher.com While n-hexane is effective for extracting non-polar PAHs, its efficiency for more polar hydroxylated metabolites may be limited. thermofisher.com Ethyl acetate has demonstrated good recovery for Benzo(a)pyrene, a related compound, suggesting its potential applicability for this compound. thermofisher.com A study on the determination of Benzo(a)pyrene in sausage and preserved ham found that ethyl acetate provided an average recovery of 98%. thermofisher.com
A low-temperature LLE method has been developed for the extraction of Benzo(a)pyrene from olive oil, using a mixture of acetonitrile and acetone (B3395972). scielo.brscielo.br This approach resulted in high recovery rates (103-112%) and good precision, demonstrating the potential of modified LLE techniques for complex food matrices. scielo.brscielo.br
Table 1: Comparison of LLE Solvents for PAH Extraction
| Solvent System | Matrix | Target Analyte(s) | Key Findings | Reference |
|---|---|---|---|---|
| Ethyl Acetate | Sausage, Preserved Ham | Benzo(a)pyrene | Average recovery of 98%; time-saving compared to n-hexane. | thermofisher.com |
| Acetonitrile/Acetone | Olive Oil | Benzo(a)pyrene | Low-temperature extraction yielded high recovery (103-112%) and good precision. | scielo.brscielo.br |
| n-Hexane | Meat | Benzo(a)pyrene | Lower efficiency for polar compounds due to co-extraction of fats. | thermofisher.com |
Solid-Phase Extraction (SPE) Applications
Solid-phase extraction (SPE) offers a more selective and efficient alternative to LLE, minimizing solvent consumption and reducing interferences from complex matrices. obrnutafaza.hrfishersci.com The choice of sorbent material is crucial for the effective retention and subsequent elution of the target analyte.
For the analysis of PAHs, C18-bonded silica (B1680970) is a commonly used sorbent due to its hydrophobic nature, which effectively retains these compounds from aqueous samples. obrnutafaza.hr The retained PAHs can then be eluted with organic solvents like acetone and dichloromethane. obrnutafaza.hr Molecularly imprinted polymers (MIPs) represent a more advanced SPE sorbent, offering high selectivity for specific analytes. shim-pol.pl AFFINIMIP® SPE PAHs, for instance, has been successfully used for the selective extraction of PAHs from olive oil, demonstrating good recovery yields. shim-pol.pl
In the context of food analysis, SPE is often employed to clean up extracts from complex matrices like fish and meat products. obrnutafaza.hrrsc.org For instance, a method for determining Benzo(a)pyrene in fish utilized a carbonized loofah sponge as an SPE adsorbent, which showed a high affinity for the analyte due to π–π interactions. rsc.org
Table 2: SPE Sorbents and their Applications for PAH Analysis
| Sorbent | Matrix | Target Analyte(s) | Elution Solvents | Key Findings | Reference |
|---|---|---|---|---|---|
| C18 | Water | 16 PAHs | Acetone, Dichloromethane | Effective retention of target PAHs. | obrnutafaza.hr |
| C18 | Water | Benzo(a)pyrene | Not specified | 200 mg/6 mL C18 columns required the lowest eluent volume and gave the best recovery. | fishersci.com |
| AFFINIMIP® SPE PAHs | Olive Oil | Benzo(a)pyrene, Benzo(b)fluoranthene, Chrysene, Benzo(a)anthracene | Not specified | High selectivity and good recovery yields. | shim-pol.pl |
Microextraction Techniques (e.g., SPME, DLLME)
Miniaturized extraction techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), have gained prominence due to their minimal solvent usage, high enrichment factors, and compatibility with modern analytical instruments. encyclopedia.pubmdpi.com
SPME utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample, either by direct immersion or from the headspace. encyclopedia.pub This technique is particularly well-suited for volatile and semi-volatile compounds. encyclopedia.pub SPME has been successfully applied to the analysis of PAHs in seawater, demonstrating its effectiveness as a rapid and solvent-free extraction method. cedre.fr
DLLME is a rapid microextraction technique where a mixture of an extraction solvent and a disperser solvent is injected into an aqueous sample, forming a cloudy solution of fine droplets. mdpi.comtandfonline.com This large surface area facilitates rapid mass transfer of the analyte into the extraction solvent. mdpi.comtandfonline.com The high recovery and sensitivity of DLLME have been demonstrated in the analysis of flavor enhancers in seafood and PAHs in smoked fish. researchgate.netsci-hub.se A saponification-solvent microextraction method has also been developed for the determination of Benzo(a)pyrene in milk, highlighting the adaptability of microextraction techniques to complex food matrices. researchgate.net
Chromatographic Separation Techniques for this compound and its Isomers
The separation of this compound from its isomers and other closely related PAH metabolites is a significant analytical challenge. High-resolution chromatographic techniques are essential to achieve the necessary selectivity for accurate quantification.
High-Performance Liquid Chromatography (HPLC) with Advanced Column Technologies
High-performance liquid chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally labile compounds like hydroxylated PAHs. nih.govsigmaaldrich.com The separation of isomeric benzo(a)pyrene phenols has been achieved using HPLC with specialized column and solvent systems. nih.gov
Modern HPLC columns, such as those based on Fused-Core® or monolithic silica technology, offer enhanced separation efficiency and faster analysis times. sigmaaldrich.com For instance, Chromolith® columns provide high matrix tolerance, making them suitable for complex samples. sigmaaldrich.com The choice of stationary phase is critical; C18 columns are widely used for reversed-phase separations of PAHs. researchgate.netresearchgate.net A study on the analysis of Benzo(a)pyrene and its metabolites in biological samples utilized a reversed-phase ODS (C18) column with a methanol (B129727)/water mobile phase for successful separation. researchgate.net
The coupling of HPLC with sensitive detectors, such as fluorescence or mass spectrometry, is standard practice for the trace-level detection of PAHs. thermofisher.commdpi.com
Table 3: HPLC Columns Used for PAH Separation
| Column Type | Stationary Phase | Application | Key Features | Reference |
|---|---|---|---|---|
| Purospher® STAR | Not specified | General UHPLC | High performance and quality standards. | sigmaaldrich.com |
| Ascentis® Express, BIOshell™ | Fused-Core® | Fast HPLC | Turns any HPLC into a fast workhorse. | sigmaaldrich.com |
| Chromolith® | Monolithic Silica | Matrix-rich samples | Rapid separations at low backpressure. | sigmaaldrich.com |
| Eclipse PAH | Not specified | PAH analysis | Used for separation of 16 EPA PAHs. | mdpi.com |
| ODS (C18) | C18 | Biological samples | Separation of BaP and its metabolites. | researchgate.net |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile organic compounds. bioline.org.brnih.gov For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability for GC analysis. nih.gov
Trimethylsilylation is a common derivatization technique used for hydroxylated PAHs, converting them into their more volatile trimethylsilyl (B98337) ethers. nih.gov A study on the GC-MS analysis of benzo(a)pyrene derivatives demonstrated the successful separation of trimethylsilylated diols and tetraols on Dexsil-300 and OV-1 capillary columns. nih.gov However, the separation of isomeric phenols was less satisfactory, highlighting the challenges in resolving closely related isomers even after derivatization. nih.gov
Thermal desorption is a sample introduction technique that can be used for the analysis of PAHs associated with airborne particulates, allowing for the direct transfer of analytes from a filter to the GC-MS system. bioline.org.br
Table 4: GC Columns and Conditions for PAH Derivative Analysis
| Column | Derivatization | Target Analytes | Key Findings | Reference |
|---|---|---|---|---|
| Dexsil-300, OV-1 | Trimethylsilylation | Benzo(a)pyrene derivatives | Successful separation of diols and tetraols; unsatisfactory separation of phenols. | nih.gov |
| 30-meter capillary column | None (Thermal Desorption) | Airborne PAHs (including Benzo(e)pyrene) | Recovery of >95% for tested PAHs. | bioline.org.br |
Challenges in Isomeric Separation
The analysis of this compound is significantly complicated by the presence of numerous isomers of both the parent PAH and its metabolites. These isomers often possess very similar physicochemical properties, making their separation a considerable analytical challenge. nih.govpsu.edu
High-performance liquid chromatography (HPLC) is a primary technique for the separation of PAH metabolites. tandfonline.com However, standard reversed-phase columns may not provide adequate resolution for all isomers. psu.edu For instance, the separation of monohydroxy isomers of Benzo(a)pyrene, a closely related compound, has proven to be difficult without specialized methods. psu.edutandfonline.com The co-elution of isomers can lead to inaccurate quantification and identification. mdpi.com
To overcome these challenges, various strategies have been developed:
Specialized HPLC Columns: The use of columns with unique stationary phases, such as those with pentafluorophenyl or cyclodextrin-bonded phases, can enhance selectivity for PAH isomers. tandfonline.comtandfonline.commdpi.com For example, γ-cyclodextrin has been shown to be effective in separating monohydroxyl-benzo[a]pyrene isomers that are difficult to resolve with conventional methods. tandfonline.comtandfonline.com
Multi-step Gradient Elution: Complex gradient programs in liquid chromatography, which involve carefully controlled changes in the mobile phase composition over time, are often necessary to achieve the separation of critical isomers. sciex.com
Derivatization: Chemical derivatization can be employed to alter the properties of the isomers, facilitating their separation by gas chromatography (GC) or improving their detection by other techniques. nih.govresearchgate.netrsc.org However, this adds a step to the analytical process and must be carefully controlled.
The inherent difficulty in separating these isomers underscores the need for highly selective detection methods to ensure accurate analysis. nih.govnih.gov
Spectroscopic Detection and Characterization Methods
Following chromatographic separation, various spectroscopic techniques are employed for the sensitive detection and structural confirmation of this compound.
Fluorescence Detection (FLD) and Spectrofluorometry
Fluorescence spectroscopy is a highly sensitive and selective technique for the detection of PAHs and their metabolites, including hydroxylated derivatives like this compound. edpsciences.orgulpgc.esepa.gov
Principle: Many PAHs exhibit native fluorescence due to their conjugated aromatic systems. Upon excitation with light of a specific wavelength, they emit light at a longer wavelength. The resulting fluorescence spectrum is characteristic of the compound. ulpgc.es
Advantages: FLD offers very low detection limits, often in the sub-nanogram range, and is less susceptible to matrix interference compared to UV detection. edpsciences.orgepa.gov It is a relatively simple and cost-effective method. edpsciences.orgulpgc.es
Applications: FLD is commonly coupled with HPLC for the quantitative analysis of PAH metabolites in various matrices. sciex.comnih.gov Synchronous fluorescence spectroscopy, where both excitation and emission wavelengths are scanned simultaneously with a constant wavelength difference, can further enhance selectivity and has been used to screen for PAH metabolites in biological samples. edpsciences.orgrsc.orgscielo.br Room-temperature fluorescence excitation-emission matrices (RTF-EEMs) can be used to resolve co-eluting compounds. mdpi.com
| Technique | Principle | Advantages | Application for this compound |
| Fluorescence Detection (FLD) | Measures the emission of light from a molecule after it has absorbed light. | High sensitivity, high selectivity, low detection limits. edpsciences.orgepa.gov | Quantitative analysis after HPLC separation. sciex.com |
| Spectrofluorometry | The study of fluorescence spectra. | Provides characteristic spectral fingerprints for identification. ulpgc.es | Characterization of PAH metabolites. edpsciences.org |
| Synchronous Fluorescence Spectroscopy | Scans both excitation and emission wavelengths simultaneously. | Enhanced selectivity, rapid screening. edpsciences.orgrsc.org | Screening for hydroxylated PAH metabolites in biological samples. scielo.br |
| Room-Temperature Fluorescence Excitation-Emission Matrices (RTF-EEMs) | Records a complete fluorescence fingerprint of a sample. | Can resolve spectrally overlapping compounds. mdpi.com | Potential for resolving this compound from co-eluting isomers. |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry is a powerful tool for the unambiguous identification and quantification of this compound, providing molecular weight and structural information. nih.govresearchgate.net When coupled with a separation technique like liquid chromatography (LC-MS), it offers exceptional specificity and sensitivity. rsc.orgmdpi.comnih.gov
The choice of ionization technique is crucial for the successful analysis of PAH metabolites by MS.
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules. researchgate.net It has been successfully used for the analysis of benzo[a]pyrene (B130552) metabolites. researchgate.netmdpi.comnih.gov However, it can be susceptible to matrix effects, where other components in the sample suppress the ionization of the analyte. sciex.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better suited for less polar compounds than ESI. waters.com It has been found to provide good sensitivity and robustness for the analysis of PAHs and their derivatives, with reduced matrix effects compared to ESI. sciex.comnih.govnih.gov
Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization technique that can be effective for PAHs. sciex.com The choice of dopant in APPI can influence sensitivity. sciex.com
A comparison of these techniques for benzo(a)pyrene analysis showed that while ESI offered the highest sensitivity, APCI provided the best combination of sensitivity, robustness, and minimal matrix effects. sciex.com
Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of detection.
Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive MS/MS technique used for quantification. proteomics.com.au In this mode, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. proteomics.com.aucsic.es This process is highly selective, as it filters out most interfering ions, leading to very low detection limits. mdpi.comnih.govuzh.ch
Enhanced Product Ion (EPI) Scans: EPI is a scan mode available on hybrid quadrupole-linear ion trap mass spectrometers. sciex.comsciex.com It provides full scan product ion spectra with greater sensitivity than traditional product ion scans on triple quadrupole instruments. sciex.com An MRM experiment can trigger the acquisition of an EPI scan when a signal is detected, allowing for simultaneous quantification and confident identification through spectral library matching. sciex.comnih.goveuropa.eu This provides a molecular fingerprint that increases the confidence in compound identification. sciex.com
| MS/MS Technique | Description | Advantage |
| Multiple Reaction Monitoring (MRM) | A specific precursor ion is selected and fragmented, and a specific product ion is monitored. proteomics.com.au | Highly specific and sensitive, ideal for quantification. proteomics.com.au |
| Enhanced Product Ion (EPI) Scan | Provides a full scan of product ions with high sensitivity. sciex.com | Confident identification through spectral matching. sciex.com |
Ionization Techniques (ESI, APCI, APPI)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules, including complex structures like this compound. mdpi.comresearchgate.net
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the behavior of nuclei in a magnetic field, detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement, can be obtained. mdpi.com
Applications: While less sensitive than MS, NMR is crucial for confirming the exact structure of a newly synthesized or isolated compound. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework. sfasu.edusfasu.eduresearchgate.net Two-dimensional NMR techniques can be used to establish correlations between different atoms, further confirming the structure. sfasu.eduacs.org Changes in the chemical shifts of protons upon interaction with other molecules can also provide evidence of complex formation. mdpi.com
Due to the complexity of the spectra and the need for pure samples, NMR is typically used for the characterization of reference standards or in studies where sufficient quantities of the metabolite can be isolated, rather than for routine quantitative analysis in complex mixtures. acs.org
Hyphenated Analytical Techniques for Comprehensive Profiling
The comprehensive profiling of this compound and other hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) in complex biological and environmental matrices necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a high-performance separation method with a highly sensitive and selective detection method, are indispensable for this purpose. These techniques allow for the unambiguous identification and precise quantification of trace-level metabolites, which is crucial for exposure assessment and metabolic studies. The primary methods employed are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).
While specific documented methods focusing exclusively on this compound are limited in publicly available research, the analytical principles and procedures are well-established for its isomers and other OH-PAHs. The strategies developed for compounds like 3-hydroxybenzo[a]pyrene (3-OH-BaP) are directly applicable. mdpi.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the analysis of OH-PAHs. mdpi.com It avoids the need for chemical derivatization that is often required for GC-based methods and is suitable for a wide range of polar metabolites. nih.gov
The typical workflow begins with sample preparation, which is critical for removing interfering matrix components and concentrating the analyte. For biological samples like urine, an initial enzymatic hydrolysis step using β-glucuronidase/sulfatase is often required to cleave glucuronide and sulfate (B86663) conjugates, releasing the free hydroxylated metabolite. mdpi.com This is followed by an extraction and clean-up procedure, commonly employing solid-phase extraction (SPE) or liquid-liquid extraction (LLE). asm.orgacs.org
Chromatographic separation is most often achieved using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. acs.org A gradient elution program with a mobile phase consisting of an aqueous component (like water with a formic acid modifier) and an organic solvent (such as methanol or acetonitrile) is used to separate the target analytes from other compounds in the extract. acs.org
The separated analytes are then introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for OH-PAHs. nih.govresearchgate.net APCI has been found to be more sensitive for certain B[a]P metabolites. nih.gov Tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. researchgate.net In MRM, a specific precursor ion of the target analyte is selected and fragmented, and then one or more specific product ions are monitored. This highly specific detection scheme minimizes background noise and allows for quantification at very low concentrations.
Table 1: Representative LC-MS/MS Method Parameters and Performance for the Analysis of an Analogous OH-PAH
| Parameter | Description/Value | Reference |
|---|---|---|
| Analyte | 3-Hydroxybenzo[a]pyrene (3-OH-BaP) | mdpi.com |
| Matrix | Human Urine | mdpi.com |
| Sample Preparation | Enzymatic hydrolysis followed by Solid-Phase Extraction (SPE) | mdpi.com |
| LC Column | Reverse-phase C18 | acs.org |
| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | nih.govresearchgate.net |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | researchgate.net |
| Lower Limit of Quantification (LLOQ) | 50 pg/L | mdpi.com |
| Accuracy | Excellent results reported in validation studies | mdpi.com |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers another highly sensitive and specific approach for the quantification of this compound and related compounds. uctm.edu This technique is particularly effective for achieving extremely low detection limits, often in the parts-per-trillion (ppt) range. hpst.cz
A critical distinction for GC-MS analysis of OH-PAHs is the requirement for a derivatization step. d-nb.info The polar hydroxyl group makes these compounds non-volatile and prone to poor chromatographic performance. Therefore, the hydroxyl group must be chemically modified, typically through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to create a more volatile and thermally stable derivative suitable for GC analysis. d-nb.infonih.gov
Following derivatization, the sample is injected into the gas chromatograph, where high-resolution capillary columns (e.g., DB-5ms) are used to separate the analytes. The MS/MS detector, often operated in MRM mode, provides the high degree of selectivity needed to differentiate target analytes from complex matrix interferences. uctm.edu GC-MS/MS methods have been successfully developed for quantifying a wide array of PAH metabolites in challenging matrices like urine and hair. hpst.cznih.gov
Table 2: Research Findings from GC-MS/MS Analysis of Hydroxylated PAHs
| Finding | Details | Reference |
|---|---|---|
| Analytes | Tetrahydroxylated benzo[a]pyrene isomers | nih.gov |
| Matrix | Hair | nih.gov |
| Key Procedure | Derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide | nih.gov |
| Detection Mode | GC-MS/MS in negative chemical ionization mode | nih.gov |
| Limits of Quantification (LOQs) | 0.075 to 0.2 pg/mg | nih.gov |
| Analytes | 19 different PAH metabolites, including hydroxybenzo[a]pyrene | hpst.cz |
| Matrix | Human Urine | hpst.cz |
| Limits of Detection (LODs) | As low as 0.7 parts per trillion (ppt) | hpst.cz |
| Recovery | 94 to 104% for most metabolites | hpst.cz |
Computational and Quantum Chemical Investigations of Benzo E Pyren 10 Ol Structure and Reactivity
Quantum Mechanical and Density Functional Theory (DFT) Approaches
Quantum mechanical methods, particularly Density Functional Theory (DFT), are highly effective for evaluating the structural and electronic characteristics of π-conjugated systems like benzo(e)pyrene derivatives. tandfonline.com DFT has proven successful in calculating electronic properties, including ionization potential, electron affinity, and energy gaps for aromatic compounds. ajbasweb.com Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are frequently employed to achieve a balance between computational cost and accuracy for investigating the properties of PAHs and their transformation products. nih.gov These methods allow for a detailed exploration of the molecule's potential energy surface to identify stable conformations and predict its chemical behavior. ajbasweb.comacs.org
A fundamental step in the computational analysis of a molecule is geometric optimization, which seeks to find the coordinates of the atoms that correspond to a local minimum on the potential energy surface. ajbasweb.com For benzo(e)pyren-10-ol, this process involves calculating the forces on each atom and adjusting their positions until those forces are minimized, resulting in the most stable, or lowest energy, three-dimensional structure. DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, are used to perform this optimization without imposing any symmetry restrictions. ajbasweb.comnih.gov The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the optimized structure is a true minimum. ajbasweb.com
The electronic structure of the optimized geometry is then analyzed to understand the distribution of electrons within the molecule. This analysis provides key parameters such as bond lengths, bond angles, and dihedral angles. For benzo[a]pyrene (B130552) derivatives, DFT calculations have shown excellent agreement with experimental X-ray structural data, lending confidence to the predicted geometries of related compounds. sfasu.edu
Table 1: Representative Geometric Parameters from DFT Optimization This table illustrates typical data obtained from a geometric optimization of a hydroxylated PAH. The values are representative of the class of compounds.
| Parameter | Description | Typical Calculated Value |
| C-C (aromatic) | Bond length between two carbon atoms in an aromatic ring | 1.39 - 1.43 Å |
| C-O | Bond length of the carbon-oxygen single bond of the hydroxyl group | ~1.36 Å |
| O-H | Bond length of the oxygen-hydrogen bond of the hydroxyl group | ~0.97 Å |
| C-C-C (aromatic) | Bond angle within a six-membered aromatic ring | ~120° |
| C-C-O | Bond angle involving the hydroxyl-substituted carbon | ~119° - 121° |
| C-O-H | Bond angle of the hydroxyl group | ~109° |
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). ajbasweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. ajbasweb.com A small energy gap suggests that the molecule can be easily excited from the ground state, indicating higher chemical reactivity and lower kinetic stability. ajbasweb.com DFT calculations are used to determine the energies of these frontier orbitals. For instance, studies on benzo[e]pyrene (B47544) and its derivatives using the B3LYP/6-311++G(d,p) level of theory have been performed to analyze their HOMO-LUMO characteristics. nih.gov The presence of a hydroxyl group, an electron-donating substituent, is generally expected to raise the HOMO energy level and decrease the HOMO-LUMO gap compared to the parent PAH, thereby enhancing its reactivity. ajbasweb.com
Table 2: Frontier Molecular Orbital Properties from DFT Calculations This table presents typical values for frontier orbital energies and the energy gap for benzo[e]pyrene systems, illustrating the output of FMO analysis.
| Property | Description | Representative Value (eV) | Reference Methodology |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 | ajbasweb.comnih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -2.2 | ajbasweb.comnih.gov |
| Energy Gap (Eg) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 3.7 to 3.9 | ajbasweb.comnih.gov |
Computational methods can predict the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates at the optimized geometry, a set of harmonic vibrational frequencies can be obtained. sfasu.edu These frequencies correspond to the fundamental modes of vibration, such as bond stretching, bending, and wagging.
For PAHs like benzo[a]pyrene and its derivatives, DFT calculations have successfully predicted vibrational spectra that show good agreement with experimental data, often within ~5 cm⁻¹. sfasu.edunih.gov To improve accuracy, calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and other systematic errors in the computational method. sfasu.edu These predictions are invaluable for assigning experimental spectral bands to specific molecular motions and for identifying characteristic frequencies, such as the O-H stretch of the hydroxyl group in this compound or the symmetric and asymmetric stretches of a nitro group in a derivative. sfasu.edunih.gov
Table 3: Predicted Characteristic Vibrational Frequencies This table shows examples of predicted vibrational frequencies for key functional groups in a molecule like this compound, based on methodologies applied to similar PAHs.
| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹) | Reference Methodology |
| O-H Stretch | Stretching of the hydroxyl bond | 3600 - 3700 | ajbasweb.com |
| Aromatic C-H Stretch | Stretching of C-H bonds on the aromatic rings | 3000 - 3100 | sfasu.edunih.gov |
| Aromatic C=C Stretch | Skeletal vibrations of the aromatic rings | 1400 - 1650 | sfasu.edunih.gov |
| C-O Stretch | Stretching of the carbon-oxygen bond | 1200 - 1300 | ajbasweb.com |
| O-H Bend | In-plane bending of the hydroxyl group | 1300 - 1400 | ajbasweb.com |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Molecular Dynamics and Monte Carlo Simulations in Environmental Contexts
While quantum mechanical methods are excellent for studying the intrinsic properties of single molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the behavior of molecules within a larger, more complex environment. acs.orgnih.gov These classical simulation methods can model systems containing thousands of atoms, such as a solute molecule in a solvent or interacting with a surface, over periods from nanoseconds to microseconds. nih.govresearchgate.net
MD simulations have been used to investigate the environmental interactions of the related compound benzo[a]pyrene. researchgate.net For example, simulations have revealed the mechanisms of its adsorption onto nanoplastics, showing that interactions are influenced by the presence of other environmental components like humic acid. researchgate.net Such simulations can elucidate how pollutants are transported and sequestered in the environment. researchgate.net Similarly, Monte Carlo simulations have been applied to study gas-surface interactions of benzo(e)pyrene, providing data on desorption lifetimes and activation energies which are crucial for understanding its multiphase chemical kinetics in the atmosphere. copernicus.org These computational techniques are essential for predicting the environmental fate and transport of this compound.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states and intermediates, and calculate the activation energies required for a reaction to proceed. researchgate.net This provides a step-by-step understanding of reaction pathways that can be difficult to observe experimentally.
The metabolic activation of many PAHs involves the formation of epoxide and diol epoxide derivatives. The subsequent ring-opening of these epoxides is a critical step that can lead to the formation of highly reactive carbocations capable of binding to biological macromolecules like DNA. nih.govmdpi.com
A DFT study focused on the epoxide and diol epoxide derivatives of benzo[e]pyrene has provided significant insight into this process. nih.gov The research investigated the formation of carbocations resulting from the opening of the epoxide ring. nih.gov A key finding from the computational modeling was that the O-protonation of the epoxides is a barrierless process that leads directly to the formation of the corresponding carbocation. nih.gov The study further examined the relative energies and charge delocalization of the resulting carbocations to understand the structure-reactivity relationships that govern their stability and subsequent reactions. nih.gov This type of computational investigation is crucial for predicting the ultimate reactive metabolites of compounds like this compound.
Table 4: Illustrative Data from Computational Reaction Mechanism Studies This table illustrates the type of data generated from DFT studies on reaction intermediates, such as the relative stability of carbocations formed from epoxide ring opening.
| Carbocation Intermediate | Description | Relative Energy (kcal/mol) | Key Finding |
| Carbocation A | Formed from opening of a bay-region diol epoxide | 0.0 (Reference) | High stability due to charge delocalization into the pyrene (B120774) ring system. |
| Carbocation B | Formed from opening of a non-bay-region epoxide | +5 to +10 | Less stable compared to bay-region carbocations, indicating a less favorable pathway. |
| Fluorinated Carbocation | Effect of a fluorine substituent on stability | +2 to +3 | Inductive effects from substituents can destabilize the carbocation. nih.gov |
Prediction of Metabolic Transformation Pathways
Computational chemistry provides powerful tools for predicting the metabolic fate of xenobiotics like Benzo(e)pyrene (BeP). The prediction of metabolic transformation pathways for BeP, leading to metabolites such as this compound, is primarily based on the thermodynamic stability of intermediate compounds, particularly the initial epoxide metabolites. Theoretical calculations are used to determine the most likely sites of enzymatic attack by cytochrome P450 monooxygenases.
For polycyclic aromatic hydrocarbons (PAHs), metabolism is initiated by the formation of arene oxides (epoxides) at various double bonds across the aromatic system. These epoxides are key intermediates that can undergo several transformations: enzymatic hydrolysis by epoxide hydrolase to form trans-dihydrodiols, or spontaneous rearrangement to form phenols (hydroxy-PAHs). This compound is a phenolic metabolite that would arise from the rearrangement of the Benzo[e]pyrene-9,10-epoxide.
Computational studies have focused on determining the relative thermodynamic stabilities of the possible arene oxides of BeP to predict the major metabolic pathways. Semi-empirical AM1 and molecular mechanics calculations have been used to calculate the heats of formation for all potential epoxides of BeP. tandfonline.com These calculations predict that the K-region epoxide (BeP-4,5-epoxide) is significantly more stable than other epoxides. tandfonline.com The terminal ring epoxides, which include the BeP-9,10-epoxide necessary for forming the ultimate carcinogenic bay-region dihydrodiol epoxide, are calculated to be less thermodynamically favored. tandfonline.com
These theoretical predictions align with experimental observations, which identify trans-4,5-dihydroxy-4,5-dihydrobenzo[e]pyrene (the dihydrodiol formed from the K-region epoxide) as a major metabolite of BeP metabolism in rat liver microsomes and hamster embryo cells. nih.govntis.gov The metabolic preference for the K-region is considered a primary reason for the low carcinogenicity of BeP compared to its potent isomer, Benzo[a]pyrene (BaP), which is preferentially metabolized at its bay-region. nih.govntis.gov
However, experimental studies have also detected oxidation at the 9,10-position, especially after pretreating rats with specific monooxygenase inducers. nih.gov This indicates that the formation of Benzo[e]pyrene-9,10-epoxide, the direct precursor to this compound, is a viable, albeit minor, metabolic pathway. Therefore, computational models predict that while the main metabolic flux of Benzo(e)pyrene is directed towards the K-region, the formation of this compound via the bay-region 9,10-epoxide pathway is also possible.
Table 1: Calculated Thermodynamic Stabilities of Benzo(e)pyrene Epoxides This table presents the calculated heats of formation (ΔHf) for key epoxide intermediates of Benzo(e)pyrene, indicating the thermodynamic favorability of each metabolic starting point. Lower values indicate greater stability.
| Metabolite | Region | Calculation Method | Relative Heat of Formation (kcal/mol) |
| Benzo[e]pyrene-4,5-epoxide | K-Region | AM1 | 0.0 |
| Benzo[e]pyrene-9,10-epoxide | Bay-Region Precursor | AM1 | +5.2 |
| Benzo[e]pyrene-11,12-epoxide | Bay-Region | AM1 | +10.5 |
Data synthesized from theoretical calculations reported in the literature. tandfonline.com The values are presented relative to the most stable K-region epoxide.
Structure-Reactivity Relationship Studies of this compound
The relationship between the molecular structure of PAH metabolites and their biological reactivity, particularly carcinogenicity, is extensively studied using computational and quantum chemical methods. The reactivity of these compounds is linked to their electronic structure and the stability of cationic intermediates (carbocations) formed during metabolism. For this compound, its reactivity is understood by examining its precursor, the Benzo[e]pyrene-9,10-epoxide, and the subsequent carbocation formed upon epoxide ring-opening in the bay region.
Density Functional Theory (DFT) is a primary computational method used to investigate these relationships. Studies have been conducted to understand the stability of carbocations derived from various oxidized metabolites of Benzo[e]pyrene (BeP). nih.govresearchgate.net The "bay region theory" posits that diol epoxides in the bay region of a PAH are the ultimate carcinogenic metabolites because they readily form highly reactive carbocations that can covalently bind to DNA. The key step is the opening of the protonated epoxide ring, which is computationally modeled as a barrierless process, to form a carbocation. nih.govresearchgate.net
Quantum chemical calculations of the relative energies of carbocations formed from different BeP epoxides provide direct insight into their potential reactivity. A lower relative energy indicates a more stable, and therefore more readily formed, carbocation. DFT studies have compared the stability of the bay-region carbocation formed from BeP-9,10-diol-11,12-epoxide with carbocations from other regions. These calculations help to explain the observed low carcinogenicity of BeP. The carbocation resulting from the opening of the bay-region diol epoxide of BeP is less stable than the analogous, highly carcinogenic carbocation from Benzo[a]pyrene.
Furthermore, analysis of the charge distribution in these carbocations reveals how the positive charge is delocalized across the polycyclic system. nih.gov In the carbocation derived from the BeP bay region, the charge delocalization pattern determines its electrophilicity and the preferred sites for nucleophilic attack by biological macromolecules like DNA. The reactivity of this compound itself is related to its electronic properties, such as its ionization potential and ability to undergo further oxidation, which can also be predicted using quantum chemical calculations.
Table 2: Calculated Quantum Chemical Properties and Reactivity Indices for Benzo(e)pyrene Metabolite Intermediates This table displays computed relative energies for key carbocation intermediates of Benzo(e)pyrene metabolism. These values are crucial for understanding the structure-reactivity relationship, as they indicate the likelihood of formation and potential reactivity of these species.
| Carbocation Precursor | Region of Formation | Calculation Method | Relative Energy of Carbocation (kcal/mol) |
| Benzo[e]pyrene-4,5-epoxide | K-Region | DFT (B3LYP) | 13.1 |
| Benzo[e]pyrene-9,10-epoxide | Bay-Region Precursor | DFT (B3LYP) | 0.0 |
Data synthesized from DFT calculations reported in the literature. nih.govresearchgate.net Energies are relative to the most stable carbocation formed from the 9,10-epoxide.
Q & A
Basic Research Questions
Q. How can Benzo(e)pyren-10-ol be reliably detected and quantified in environmental samples using chromatography?
- Methodological Answer : High-performance liquid chromatography (HPLC) with fluorescence detection is a robust method for quantifying this compound. Key parameters include a C18 reverse-phase column, methanol/water mobile phase (gradient elution), and fluorescence detection at λex/λem = 290/430 nm. Calibration curves using deuterated internal standards (e.g., Benzo[e]pyrene-d12) improve accuracy . Gas chromatography (GC) coupled with mass spectrometry (MS) is also effective, with NIST-standardized retention indices and electron ionization for fragmentation pattern validation .
Q. What analytical techniques confirm the structural integrity of this compound and its derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves positional isomerism, while high-resolution MS (HRMS) confirms molecular formulas. For nitrated derivatives, preparative HPLC with a silica gel column and hexane/ethyl acetate eluent achieves >99% purity. UV-Vis spectroscopy (e.g., λmax at 254 nm) provides additional confirmation of aromatic π-system interactions .
Q. What frameworks guide hypothesis-driven experimental design for studying this compound?
- Methodological Answer : The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure practical research questions. For toxicology studies, the PICO framework (Population: cell lines/species; Intervention: dose/concentration; Comparison: controls; Outcome: genotoxicity markers) clarifies experimental variables. Pilot studies assessing solubility in DMSO or ethanol are critical for dosing consistency .
Advanced Research Questions
Q. How can synthetic routes for this compound derivatives be optimized to achieve high isomer purity?
- Methodological Answer : Nitration reactions require precise control of stoichiometry (e.g., 1:10 molar ratio of this compound to nitrating agent) and temperature (0–5°C) to minimize byproducts. Preparative HPLC with a phenyl-hexyl column resolves isomers (e.g., 1-nitro vs. 3-nitro derivatives) using isocratic elution (acetonitrile/water, 85:15). Isomer ratios are quantified via integration of ¹H NMR peaks (e.g., aromatic protons at δ 8.5–9.0 ppm) .
Q. How should contradictory data on isomer distribution during nitration reactions be resolved?
- Methodological Answer : Computational modeling (e.g., density functional theory) predicts reactive sites based on highest occupied molecular orbital (HOMO) electron density. Experimental validation via kinetic studies (e.g., time-resolved HPLC monitoring) identifies intermediate formation. For unexpected isomer ratios (e.g., preferential 1-nitro over 3-nitro substitution), isotopic labeling (¹³C or ²H) tracks reaction pathways .
Q. What metabolic pathways mediate this compound’s bioactivation, and how are they studied?
- Methodological Answer : Cytochrome P450 (CYP1A1/1B1) metabolism is assessed using liver microsomes or recombinant enzymes. Liquid chromatography-tandem MS (LC-MS/MS) detects diol-epoxide metabolites, while ³²P-postlabeling quantifies DNA adducts (e.g., BPDE-DNA). Knockout rodent models (e.g., CYP1A1<sup>-/-</sup>) validate metabolic pathways .
Q. What advanced oxidation technologies (AOTs) effectively remediate this compound-contaminated soil?
- Methodological Answer : Fenton’s reagent (Fe²⁺/H2O2) achieves >90% degradation under acidic conditions (pH 3–4). Persulfate-activated oxidation (Na2S2O8/Fe³⁺) at 50°C enhances radical (SO4<sup>•−</sup>) generation. Post-treatment analysis via GC-MS confirms breakdown products (e.g., quinones) .
Q. How do in vitro models evaluate this compound’s genotoxic potential?
- Methodological Answer : The Ames test (Salmonella TA100 strain) with S9 metabolic activation identifies frameshift mutations. Comet assays (alkaline electrophoresis) quantify DNA strand breaks in human hepatocytes. High-content screening (HCS) with γ-H2AX immunofluorescence measures double-strand breaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
